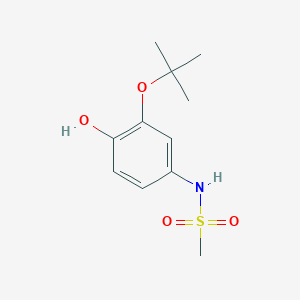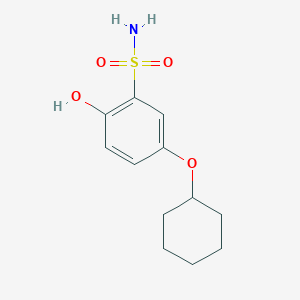
5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzamide structure, which includes a hydroxyl group (-OH) and dimethylamine (-N(CH3)2) substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)benzonitrile.
Hydrolysis: The benzonitrile is hydrolyzed using potassium carbonate (K2CO3) in the presence of 30% hydrogen peroxide (H2O2) to yield 3,5-bis(trifluoromethyl)benzamide.
Dimethylation: The benzamide is then reacted with N,N-dimethylformamide dimethyl acetal to form the imine intermediate.
Hydrolysis: The imine intermediate is hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
類似化合物との比較
Similar Compounds
5-Hydroxy-2-(trifluoromethyl)benzamide: Lacks the dimethylamine group.
N,N-Dimethyl-2-(trifluoromethyl)benzamide: Lacks the hydroxyl group.
5-Hydroxy-N,N-dimethylbenzamide: Lacks the trifluoromethyl group.
Uniqueness
5-Hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups (hydroxyl, dimethylamine, and trifluoromethyl) on the benzamide structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
5-hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)9(16)7-5-6(15)3-4-8(7)10(11,12)13/h3-5,15H,1-2H3 |
InChIキー |
YWIPYHZRWKOXMI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)













